1-benzyl-2-hydroxy-5-phenylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-benzyl-2-hydroxy-5-phenylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . Other derivatives have been shown to inhibit protein tyrosine kinases and act as inhibitors of cyclin-dependent kinases .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition of key enzymes such as pi3k, protein tyrosine kinases, and cyclin-dependent kinases . This interaction results in changes in cellular processes, potentially leading to antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Biochemical Pathways
The inhibition of pi3k, protein tyrosine kinases, and cyclin-dependent kinases can affect multiple cellular pathways, including cell proliferation, inflammation, and pain signaling .
Result of Action
Similar compounds have been associated with a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-hydroxy-5-phenylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzylamine with 2-hydroxy-5-phenylpyridine-3-carbaldehyde, followed by cyclization and oxidation steps. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-hydroxy-5-phenylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
1-benzyl-2-hydroxy-5-phenylpyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of benzyl, hydroxy, and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19-17-16(15-9-5-2-6-10-15)11-12-21-18(17)23(20(25)22-19)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPRTYLHLGHWML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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